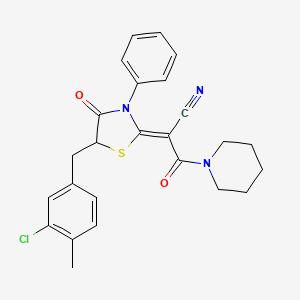![molecular formula C13H21N3O2 B2776297 3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975118-96-7](/img/structure/B2776297.png)
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMPD101 and is a pyrazole-based inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in a number of disease states, including Alzheimer's disease, bipolar disorder, and diabetes.
作用機序
CMPD101 is a selective inhibitor of GSK-3β. It binds to the ATP-binding site of the enzyme and prevents its activity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, including modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by CMPD101 has been shown to have a number of biochemical and physiological effects. These include modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of CMPD101 is its selectivity for GSK-3β. This allows for more precise targeting of this enzyme and reduces the risk of off-target effects. Additionally, CMPD101 has been extensively studied in the literature, and its synthesis method is well-established.
One limitation of CMPD101 is its potential for toxicity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, and further studies are needed to fully understand the potential side effects of this compound.
将来の方向性
There are a number of future directions for research on CMPD101. One area of interest is in the development of more potent and selective inhibitors of GSK-3β. Additionally, further studies are needed to fully understand the potential therapeutic applications of CMPD101, particularly in the treatment of Alzheimer's disease and diabetes. Finally, studies are needed to fully understand the potential side effects of this compound and to develop strategies to mitigate these effects.
合成法
The synthesis of CMPD101 has been extensively studied in the literature. One common method of synthesis involves the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to yield CMPD101.
科学的研究の応用
CMPD101 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to have neuroprotective effects. CMPD101 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are underway to explore its potential as a therapeutic agent.
Another area of interest is in the treatment of diabetes. GSK-3β is involved in the regulation of glucose metabolism, and inhibition of this enzyme has been shown to improve insulin sensitivity. CMPD101 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and further studies are underway to explore its potential as a therapeutic agent.
特性
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBELXEQQDPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

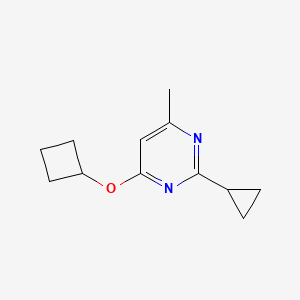
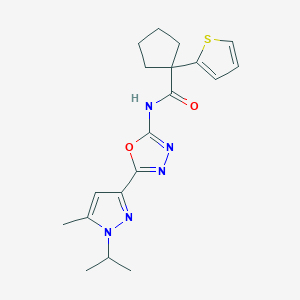

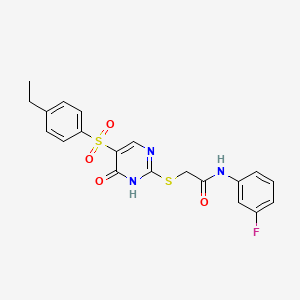
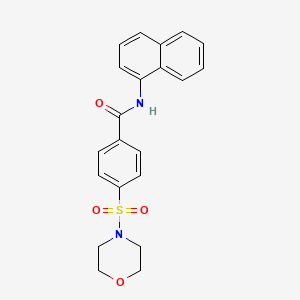
![3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)

![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
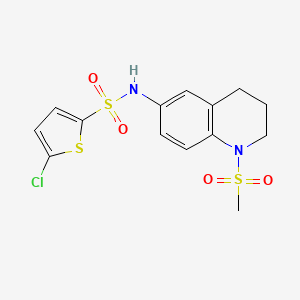
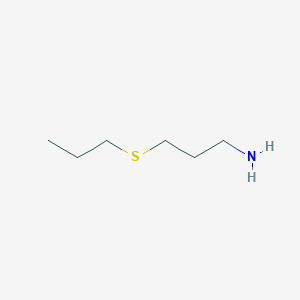
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)

